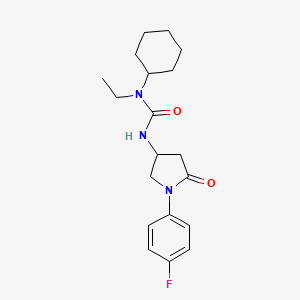
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.31 g/mol. It is used in various fields of research such as medicinal chemistry, organic chemistry, and biochemistry.
Wirkmechanismus
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has been found to be effective in reducing pain and inflammation in various animal models. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone is also stable under various conditions and can be stored for long periods. However, (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone. One potential area of research is the development of new analogs of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone with improved pharmacological properties. Another area of research is the investigation of the potential use of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone in the treatment of various inflammatory and cancer-related diseases. Additionally, the mechanism of action of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone could be further elucidated to better understand its pharmacological effects.
Synthesemethoden
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone can be synthesized using various methods, including the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of a strong acid such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation.
Eigenschaften
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJGOBXJJWDHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

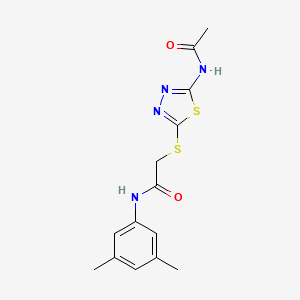
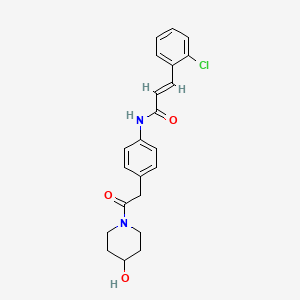
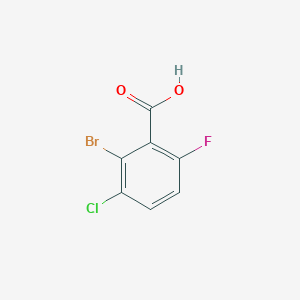
![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)
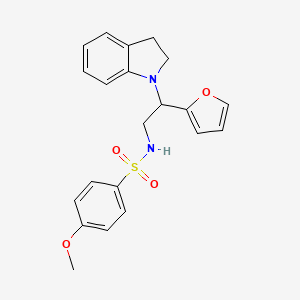
![(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2586892.png)
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)
![N-(3-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2586895.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)

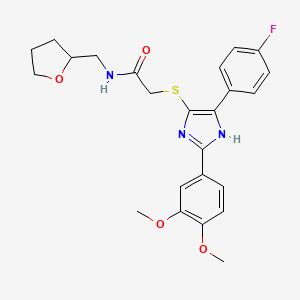
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
